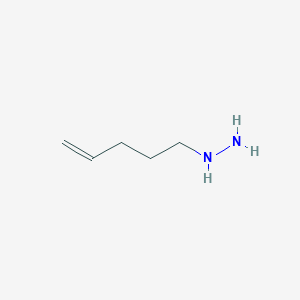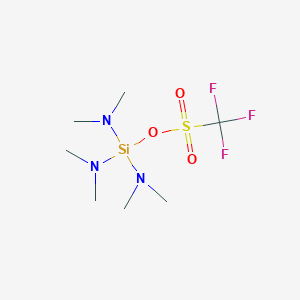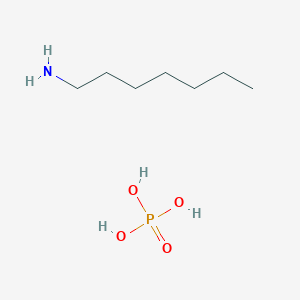
(Pent-4-en-1-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pent-4-en-1-yl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a pent-4-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pent-4-en-1-yl)hydrazine typically involves the reaction of pent-4-en-1-ol with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Pent-4-en-1-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Pent-4-en-1-yl)hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in the investigation of biological pathways and mechanisms.
Medicine
Its hydrazine moiety is known to exhibit various pharmacological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Pent-4-en-1-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(Pent-4-yn-1-yl)hydrazine: Similar in structure but contains a triple bond instead of a double bond.
(Pent-4-en-1-yl)hydrazine carboximidamide: Contains an additional carboximidamide group, which alters its reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
146097-29-2 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
pent-4-enylhydrazine |
InChI |
InChI=1S/C5H12N2/c1-2-3-4-5-7-6/h2,7H,1,3-6H2 |
InChI Key |
NGNUCBHWTXOGAL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)




![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)


![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)


![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)


